molecular formula C16H15F2N3O2S B2406353 (2-((Difluoromethyl)thio)phenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034326-03-7

(2-((Difluoromethyl)thio)phenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2406353
CAS RN: 2034326-03-7
M. Wt: 351.37
InChI Key: ZLMSUVMTAAZDGU-UHFFFAOYSA-N
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Description

“(2-((Difluoromethyl)thio)phenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C17H16F2N2O2S . It’s a complex organic molecule that contains several functional groups, including a pyrimidine ring and a pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyrimidine analogs can be improved by introducing various functional groups into the pyrimidine scaffold .

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

The study of the metabolism, excretion, and pharmacokinetics of related compounds provides insights into how such molecules are processed in biological systems. For example, a dipeptidyl peptidase IV inhibitor, closely related in structure, demonstrated significant recoveries in rats, dogs, and humans, with the majority of the dose detected in urine and feces. This suggests the potential of the compound for metabolic stability and efficient excretion, an important consideration in drug development (Sharma et al., 2012).

Antimicrobial and Antimycobacterial Properties

Organotin(IV) complexes of semicarbazones and thiosemicarbazones derived from related structures have been synthesized and shown to possess significant antimicrobial activities. These compounds, particularly the dibutyltin(IV) derivatives, exhibit better antibacterial activities and potential as drug candidates (Singh et al., 2016).

Synthesis and Structural Characterization

The synthesis of novel fused chromone–pyrimidine hybrids and 2,4,5-trisubstituted pyrimidine derivatives showcases the chemical versatility of pyrimidinyl and pyrrolidinyl containing compounds. These compounds are synthesized through ANRORC rearrangement, indicating the potential for the development of diverse molecules for various applications (Sambaiah et al., 2017).

Luminescent Materials

The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which exhibit remarkable Stokes' shift and quantum yields, demonstrates the potential of pyridinyl-methanone derivatives for the development of luminescent materials. The ability to tune optical properties through chemical structure modifications opens avenues for creating low-cost luminescent materials for various applications (Volpi et al., 2017).

Spectroscopic Properties and Molecular Structure

The study of the electronic absorption, excitation, and fluorescence properties of related compounds reveals the influence of structure and environmental factors on their spectroscopic behaviors. These insights are crucial for the design of compounds with specific optical properties for applications in sensing, imaging, and light-emitting devices (Al-Ansari, 2016).

properties

IUPAC Name

[2-(difluoromethylsulfanyl)phenyl]-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2S/c17-15(18)24-13-5-2-1-4-12(13)14(22)21-9-6-11(10-21)23-16-19-7-3-8-20-16/h1-5,7-8,11,15H,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMSUVMTAAZDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC=CC=C3SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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